2-(4-{4-[(4-Fluorophenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethanone
Description
2-(4-{4-[(4-FLUOROPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a phthalazinyl group, and a piperidinyl group
Properties
Molecular Formula |
C27H25FN4O2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[4-[4-(4-fluoroanilino)phthalazin-1-yl]phenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C27H25FN4O2/c28-20-10-12-21(13-11-20)29-27-24-7-3-2-6-23(24)26(30-31-27)19-8-14-22(15-9-19)34-18-25(33)32-16-4-1-5-17-32/h2-3,6-15H,1,4-5,16-18H2,(H,29,31) |
InChI Key |
YJDBRAORADFTFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[(4-FLUOROPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of 4-fluoroaniline with phthalic anhydride to form 4-(4-fluorophenyl)phthalazin-1-amine.
Coupling with Phenoxy Intermediate: The fluorophenyl intermediate is then reacted with 4-bromophenol in the presence of a base to form 4-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}phenol.
Formation of the Final Compound: The final step involves the reaction of the phenoxy intermediate with 1-(piperidin-1-yl)ethanone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{4-[(4-FLUOROPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-{4-[(4-FLUOROPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{4-[(4-FLUOROPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(4-{4-[(4-FLUOROPHENYL)AMINO]PHTHALAZIN-1-YL}PHENOXY)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
